Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate
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Overview
Description
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is a chemical compound with the molecular formula C8H15NO4S. It is primarily used in proteomics research and has various applications in scientific research. The compound is characterized by its unique structure, which includes a thiazinan ring and an ethyl acetate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate typically involves the reaction of ethyl acetate with a thiazinan derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The industrial process is designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate .
Scientific Research Applications
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate include:
- 2-Chloro-N-arylacetamide
- 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
Uniqueness
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is unique due to its specific thiazinan ring structure and ethyl acetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate, also known by its CAS number 343334-01-0, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, emphasizing its antibacterial, anticancer, and antioxidant activities.
Chemical Structure and Properties
This compound has a molecular formula of C8H15NO4S and a molecular weight of 221.27 g/mol. Its structure features a thiazolidine ring which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C8H15NO4S |
Molecular Weight | 221.27 g/mol |
CAS Number | 343334-01-0 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with ethyl chloroacetate under controlled conditions. The process results in the formation of the thiazolidine ring with an ester functional group, which enhances its solubility and biological activity.
Antibacterial Activity
Research indicates that compounds containing thiazolidine moieties exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values suggest that it possesses antibacterial activity comparable to established antibiotics.
Case Study: Antibacterial Testing
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- MIC Values :
- Against Staphylococcus aureus: 3.91 mg/L
- Against Escherichia coli: Notable but less effective than Gram-positive strains
These findings align with previous studies on related compounds where structural modifications enhanced antibacterial efficacy .
Anticancer Activity
Thiazolidine derivatives have also been explored for their anticancer properties. This compound showed promising results in inhibiting the proliferation of cancer cell lines in vitro.
Research Findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Inhibition Rates :
- HeLa Cells: 70% inhibition at 50 µM
- MCF7 Cells: 65% inhibition at 50 µM
These results suggest that the compound may interfere with cancer cell metabolism or induce apoptosis .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated effective radical scavenging activity.
Antioxidant Assay Results:
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Scavenging | 30 |
These findings indicate that the compound can mitigate oxidative stress, which is linked to various chronic diseases .
Properties
Molecular Formula |
C9H14O4S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
ethyl 2-(1,1-dioxothian-4-ylidene)acetate |
InChI |
InChI=1S/C9H14O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h7H,2-6H2,1H3 |
InChI Key |
ZKSZABMXPQGOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
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